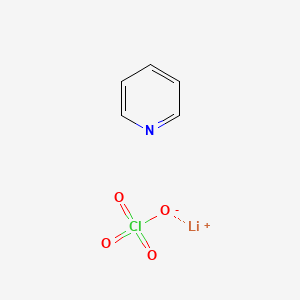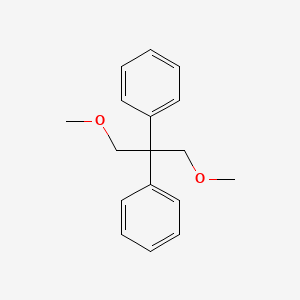![molecular formula C35H58N2+2 B14279374 1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene CAS No. 156953-87-6](/img/structure/B14279374.png)
1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,18-Diazoniatricyclo[3031114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene is a complex organic compound with a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include cyclization reactions, functional group transformations, and purification processes. Detailed synthetic routes would require access to specific research articles or patents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. Detailed information would require experimental data from scientific studies.
Wissenschaftliche Forschungsanwendungen
1,18-Diazoniatricyclo[3031
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Possible applications in materials science and catalysis.
Wirkmechanismus
The mechanism of action of 1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed mechanisms would require experimental studies and data.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene may include other tricyclic organic molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of diazonia groups, which may confer unique reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
156953-87-6 |
|---|---|
Molekularformel |
C35H58N2+2 |
Molekulargewicht |
506.8 g/mol |
IUPAC-Name |
1,18-diazoniatricyclo[30.3.1.114,18]heptatriaconta-1(35),14(37),15,17,32(36),33-hexaene |
InChI |
InChI=1S/C35H58N2/c1-2-6-10-14-18-24-34-26-22-31-37(32-34)29-21-17-13-9-5-3-7-11-15-19-25-35-27-23-30-36(33-35)28-20-16-12-8-4-1/h22-23,26-27,30-33H,1-21,24-25,28-29H2/q+2 |
InChI-Schlüssel |
UBHWHOTUTGGLGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCC2=C[N+](=CC=C2)CCCCCCCCCCCCC3=C[N+](=CC=C3)CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)
![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)



